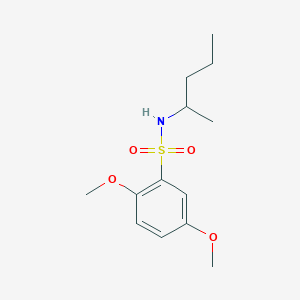

2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide

Overview

Description

2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide, also known as DM-BB-MeBuS, is a sulfonamide compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Comprehensive Analysis of 2,5-Dimethoxy-N-(1-methylbutyl)benzenesulfonamide Applications

Cell Structure Research: 2,5-Dimethoxy-N-(1-methylbutyl)benzenesulfonamide is utilized in cell structure studies due to its role as an inhibitor. It controls the biological activity of tissue-nonspecific alkaline phosphatase (TNAP), a vital enzyme in the mineralization process and bone growth . This inhibition is crucial for understanding the enzyme’s function and potential therapeutic targets for diseases related to bone density and structure.

Enzyme Inhibition Studies: This compound serves as a potent reversible inhibitor for TNAP, which is significant in enzyme inhibition research. By selectively inhibiting TNAP, researchers can study the enzyme’s role in various physiological processes, including its involvement in neurogenesis and cognitive functions .

Pharmacological Research: In pharmacology, 2,5-Dimethoxy-N-(1-methylbutyl)benzenesulfonamide’s inhibitory properties make it a candidate for drug development. Its specificity for TNAP could lead to the creation of new medications for treating conditions like hypophosphatasia, a rare genetic disorder .

Molecular Biology: The compound’s ability to inhibit TNAP can be used in molecular biology to study gene expression related to the enzyme. It helps in understanding the molecular mechanisms underlying diseases that involve TNAP, potentially leading to gene therapies .

Chemical Synthesis: While not directly related to the compound , its structural analogs are used in chemical synthesis to produce psychoactive drugs. This indicates that 2,5-Dimethoxy-N-(1-methylbutyl)benzenesulfonamide could also be a precursor or an intermediate in synthesizing other complex molecules .

Neurological Disorder Research: Given TNAP’s role in the nervous system, this compound’s inhibition of TNAP can aid in researching neurological disorders. It can help in dissecting the pathways affected in neurodegenerative diseases and could be pivotal in developing neuroprotective strategies .

Metabolic Pathway Analysis: The inhibition of TNAP affects the phosphorus metabolism pathway. Researchers can use this compound to study metabolic diseases and disorders related to phosphate homeostasis, providing insights into metabolic regulation .

Material Science: In material science, the inhibition of enzymes like TNAP can influence the formation of biominerals. This compound could be used to study the biomineralization process, which has implications for developing biomaterials and tissue engineering applications .

Mechanism of Action

Target of Action

The primary target of 2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide is Tissue-Nonspecific Alkaline Phosphatase (TNAP) . TNAP is an enzyme that plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues .

Mode of Action

2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide acts as a potent reversible inhibitor against TNAP activity . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate monoesters . This inhibition controls the biological activity of TNAP .

Biochemical Pathways

By inhibiting TNAP, 2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide affects the mineralization process and the regulation of phosphate and pyrophosphate levels . The downstream effects of this inhibition are yet to be fully understood and are currently under investigation.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of TNAP by 2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide can lead to changes in bone mineralization and the regulation of phosphate and pyrophosphate levels . The specific molecular and cellular effects depend on the context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide. For instance, the compound should be protected from light and stored at a temperature between 2-8°C to maintain its stability . The pH and the presence of other substances in the environment can also affect the compound’s action and efficacy.

properties

IUPAC Name |

2,5-dimethoxy-N-pentan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-5-6-10(2)14-19(15,16)13-9-11(17-3)7-8-12(13)18-4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDLCGIPCHGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-pentan-2-ylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4116888.png)

![12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4116893.png)

![N-(2-methoxy-4-nitrophenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4116899.png)

![ethyl 4-({[4-(3-methoxybenzyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4116911.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4116923.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4116929.png)

![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)

![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116958.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)

![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)